Cas no 29555-25-7 (Methanone,2-benzofuranyl(4-bromophenyl)-)

Methanone, 2-benzofuranyl(4-bromophenyl)-, is a brominated aromatic ketone featuring a benzofuran moiety. This compound is of interest in synthetic organic chemistry due to its structural complexity, which combines electron-rich (benzofuran) and electron-deficient (bromophenyl) components. Such bifunctional characteristics make it a versatile intermediate for the synthesis of heterocyclic compounds, pharmaceuticals, and advanced materials. The presence of the bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. Its rigid aromatic framework also contributes to stability under various reaction conditions. Researchers value this compound for its potential applications in medicinal chemistry and material science.
Methanone,2-benzofuranyl(4-bromophenyl)- structure
29555-25-7 structure
Product Name:Methanone,2-benzofuranyl(4-bromophenyl)-
CAS No:29555-25-7
MF:C15H9BrO2
MW:301.134763479233
CID:280895
PubChem ID:190294
Update Time:2025-06-08

Methanone,2-benzofuranyl(4-bromophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone,2-benzofuranyl(4-bromophenyl)-
    • 1-benzofuran-2-yl-(4-bromophenyl)methanone
    • 1-benzofuran-2-yl(4-bromophenyl)methanone
    • SBSLXDAOHXKKNK-UHFFFAOYSA-N
    • Ketone,2-benzofuranyl p-bromophenyl
    • Z31308542
    • Benzofuran-2-yl(4-bromophenyl)methanone
    • 29555-25-7
    • HMS1577N11
    • SCHEMBL8708182
    • DTXSID70183738
    • AKOS003602398
    • 2-(4-bromobenzoyl)-benzo [b]furan
    • Inchi: 1S/C15H9BrO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H
    • InChI Key: SBSLXDAOHXKKNK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C1=CC2C=CC=CC=2O1)=O

Computed Properties

  • Exact Mass: 299.97857
  • Monoisotopic Mass: 299.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • PSA: 30.21

Methanone,2-benzofuranyl(4-bromophenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2077293-100mg
benzofuran-2-yl(4-bromophenyl)methanone
29555-25-7 98%
100mg
¥3259.00 2024-08-03

Additional information on Methanone,2-benzofuranyl(4-bromophenyl)-

Methanone, 2-Benzofuranyl(4-Bromophenyl)- (CAS No. 29555-25-7): An Overview of Its Structure, Properties, and Applications

Methanone, 2-benzofuranyl(4-bromophenyl)- (CAS No. 29555-25-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 4-Bromo-N-(2-benzofuran-2-yl)benzamide, is characterized by its unique molecular structure and diverse chemical properties. In this comprehensive overview, we will delve into the structural features, physical and chemical properties, synthesis methods, and potential applications of this compound.

Structural Features

The molecular formula of Methanone, 2-benzofuranyl(4-bromophenyl)- is C16H11BrO2, with a molecular weight of approximately 309.16 g/mol. The compound consists of a benzofuran moiety linked to a brominated phenyl group through a carbonyl bridge. The benzofuran ring is a five-membered heterocyclic structure containing an oxygen atom and a double bond, which imparts unique electronic and steric properties to the molecule. The bromine atom on the phenyl ring adds further complexity and reactivity to the compound.

Physical and Chemical Properties

Methanone, 2-benzofuranyl(4-bromophenyl)- is a solid at room temperature with a melting point ranging from 130°C to 135°C. It is insoluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The compound's low solubility in water makes it suitable for applications where minimal aqueous solubility is desired.

The compound is stable under normal laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents and direct sunlight to prevent degradation. It has a characteristic odor and can be identified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Synthesis Methods

The synthesis of Methanone, 2-benzofuranyl(4-bromophenyl)- can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-bromobenzoyl chloride with 2-benzofuranamine in the presence of a base such as triethylamine or pyridine. This reaction proceeds via an amide formation mechanism, yielding the desired product with high purity and yield.

Another approach involves the coupling of 4-bromobenzaldehyde with 2-benzofuranamine followed by oxidation to form the carbonyl group. This method requires careful control of reaction conditions to avoid side reactions and ensure the formation of the desired product.

Applications in Medicinal Chemistry

Methanone, 2-benzofuranyl(4-bromophenyl)- has shown promise in various areas of medicinal chemistry due to its unique structural features and biological activity. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For example, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the activity of protein kinases, which are key targets in cancer therapy.

In addition to its enzymatic inhibition properties, Methanone, 2-benzofuranyl(4-bromophenyl)- has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a potential candidate for treating inflammatory diseases.

Applications in Materials Science

Beyond its medicinal applications, Methanone, 2-benzofuranyl(4-bromophenyl)- has also found use in materials science due to its optical and electronic properties. The presence of the bromine atom and the benzofuran moiety imparts unique electronic characteristics that make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research published in Advanced Materials has explored the use of this compound as a dopant in OLEDs to enhance device performance by improving charge transport properties. The compound's ability to form stable thin films through solution processing techniques makes it an attractive candidate for large-scale manufacturing processes.

Safety Considerations

While Methanone, 2-benzofuranyl(4-bromophenyl)- offers numerous benefits in various applications, it is important to handle it with care due to its potential health hazards. The compound should be used under well-ventilated conditions to avoid inhalation of vapors or dust particles. Protective equipment such as gloves, goggles, and lab coats should be worn when handling this material.

In case of accidental exposure, immediate medical attention should be sought. Proper disposal methods should be followed to prevent environmental contamination. Adherence to safety guidelines and regulations is essential for ensuring safe handling and use of this compound.

Conclusion

Methanone, 2-benzofuranyl(4-bromophenyl)- (CAS No. 29555-25-7) is a multifaceted organic compound with a wide range of applications in medicinal chemistry and materials science. Its unique molecular structure endows it with valuable chemical properties that make it suitable for various research and industrial applications. As ongoing research continues to uncover new possibilities for this compound, it remains an important subject of study for scientists and researchers worldwide.

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